4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid

Catalog No.
S3015886
CAS No.
1489662-38-5
M.F
C20H21NO5
M. Wt
355.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hy...

CAS Number

1489662-38-5

Product Name

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid

Molecular Formula

C20H21NO5

Molecular Weight

355.39

InChI

InChI=1S/C20H21NO5/c1-20(25,10-18(22)23)12-21-19(24)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,25H,10-12H2,1H3,(H,21,24)(H,22,23)

InChI Key

JUZAKNZIIRTEEQ-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Solubility

not available

Application in Click Chemistry

Scientific Field: Organic Chemistry

Application Summary: Fmoc amino acid azides are used in click chemistry reactions to create diverse chemical libraries.

Results Summary: This application has led to the rapid synthesis of large libraries of compounds, which are valuable for drug discovery and material science .

Application in Chemical Ligation

Scientific Field: Peptide Chemistry

Application Summary: Fmoc amino acid azides are utilized in chemical ligation strategies to join peptides or proteins in a site-specific manner.

Methods of Application: Chemical ligation involves the reaction of an azide-functionalized peptide with a thiol-containing peptide to form an amide bond.

Results Summary: This technique allows for the creation of long or cyclic peptides with high efficiency and specificity .

Application in C-H Activation Research

Scientific Field: Organic Synthesis

Application Summary: Fmoc-protected unnatural amino acids derived from C-H activation methodologies are used to explore new synthetic pathways.

Methods of Application: Palladium-mediated C-C bond formation is performed in tandem with specific reagents to introduce Fmoc-protected amino acids into peptides.

Results Summary: This research has expanded the toolbox for peptide synthesis, allowing for more complex and diverse peptide structures .

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid is a compound characterized by its complex structure and significant biological relevance. It is classified as an amino acid derivative, specifically a modified form of valine, with the molecular formula C₂₀H₂₁NO₅ and a molecular weight of approximately 355.39 g/mol . The compound features a fluorenylmethoxycarbonyl group, which is often utilized in peptide synthesis as a protective group for amino acids.

The reactivity of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid primarily involves the functional groups present in its structure. The carboxylic acid group can participate in esterification reactions, while the amino group can engage in acylation or amidation reactions. Additionally, the hydroxy group may undergo oxidation or substitution reactions depending on the conditions applied.

This compound exhibits notable biological activity, particularly in the context of pharmaceutical applications. Its structural features suggest potential interactions with biological systems, particularly in enzyme inhibition and receptor binding. The fluorenylmethoxycarbonyl moiety enhances its stability and bioavailability, making it a candidate for drug development .

The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid typically involves several steps:

  • Protection of Amino Group: The amino group of 2-amino-3-hydroxy-3-methylbutanoic acid is protected using fluorenylmethoxycarbonyl chloride.
  • Coupling Reaction: The protected amino acid is then subjected to coupling reactions with appropriate reagents to form the desired product.
  • Deprotection: Finally, the protective group is removed under acidic or basic conditions to yield the final compound.

These methods ensure high yields and purity of the target compound .

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid finds applications in various fields:

  • Pharmaceuticals: It is used in drug formulation and as an intermediate in peptide synthesis.
  • Biochemistry: This compound serves as a tool for studying enzyme mechanisms and protein interactions.
  • Materials Science: Its unique properties may be exploited in developing new materials with tailored functionalities.

Studies have indicated that this compound may interact with various biological targets, including enzymes involved in metabolic pathways. Its ability to form stable complexes with proteins suggests potential roles in drug design, particularly as an inhibitor or modulator of specific biochemical pathways .

Several compounds share structural similarities with 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
(S)-2-amino-3-hydroxy-3-methylbutanoic acidBasic backbone similar to valineNaturally occurring amino acid
N-Boc-L-valineBoc protective group instead of fluorenylmethoxycarbonylCommonly used in peptide synthesis
Fmoc-L-valineFmoc protective groupWidely used in solid-phase peptide synthesis

These compounds differ primarily in their protective groups and specific functional modifications, which influence their reactivity and applications .

XLogP3

2.1

Dates

Modify: 2023-08-17

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